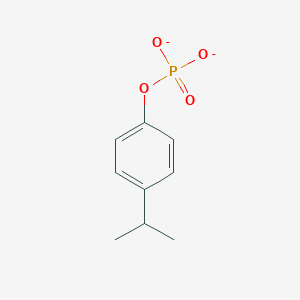![molecular formula C15H15N3O2 B11725591 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylurea core substituted with a hydroxy-C-methylcarbonimidoyl group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves several steps, typically starting with the preparation of the phenylurea core. The hydroxy-C-methylcarbonimidoyl group is then introduced through a series of reactions, including nitration, reduction, and hydrolysis. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Analyse Des Réactions Chimiques
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in different reduced forms.
Applications De Recherche Scientifique
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets and pathways. The hydroxy-C-methylcarbonimidoyl group plays a crucial role in its reactivity, allowing it to bind to target molecules and exert its effects. Detailed studies on its molecular targets and pathways are available in scientific literature .
Comparaison Avec Des Composés Similaires
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea can be compared with other similar compounds, such as:
- 1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one
- (NE)-N-[1-[4-[2-[4-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]ethoxy]phenyl]ethylidene]hydroxylamine These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties.
Propriétés
Formule moléculaire |
C15H15N3O2 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea |
InChI |
InChI=1S/C15H15N3O2/c1-11(18-20)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,16,17,19) |
Clé InChI |
MNFHPLAACXQPQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=NO)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)

![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)

![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)

![4-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B11725592.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)

